6-Chlorohex-2-yn-1-ol;methanesulfonic acid
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Overview
Description
6-Chlorohex-2-yn-1-ol and methanesulfonic acid are two distinct chemical compounds that can be combined for various applications. 6-Chlorohex-2-yn-1-ol is an organic compound with a chloroalkyne structure, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications. The combination of these compounds can lead to unique chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohex-2-yn-1-ol typically involves the reaction of 6-chloro-1-hexyne with a hydroxyl group. One common method is the reaction of 6-chloro-1-hexyne with sodium hydroxide in an aqueous medium, followed by purification through distillation .
Methanesulfonic acid is industrially produced through the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. This process involves the use of a catalyst, such as vanadium pentoxide, and is carried out at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
6-Chlorohex-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkenes or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Methanesulfonic acid is a strong acid and can act as a catalyst in esterification and alkylation reactions. It is also used in the production of biodiesel and as an electrolyte in electrochemical applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include sodium hydroxide and ammonia.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Alcohols and amines.
Scientific Research Applications
6-Chlorohex-2-yn-1-ol and methanesulfonic acid have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Used in the synthesis of biologically active compounds and as reagents in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals, polymers, and as electrolytes in batteries
Mechanism of Action
The mechanism of action of 6-Chlorohex-2-yn-1-ol involves its ability to undergo various chemical reactions due to the presence of the chloro and hydroxyl groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, leading to the formation of various products .
Methanesulfonic acid acts as a strong acid and a catalyst in many reactions. Its mechanism of action involves protonation of substrates, which increases their reactivity and facilitates various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-hexyne: Similar structure but lacks the hydroxyl group.
Hex-2-yn-1-ol: Similar structure but lacks the chloro group.
Sulfuric acid: Another strong acid used in similar applications as methanesulfonic acid.
Uniqueness
6-Chlorohex-2-yn-1-ol is unique due to the presence of both chloro and hydroxyl groups, which allow it to undergo a wide range of chemical reactions. Methanesulfonic acid is unique due to its high chemical stability, low toxicity, and biodegradability, making it a preferred choice in green chemistry applications .
Properties
CAS No. |
89845-06-7 |
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Molecular Formula |
C7H13ClO4S |
Molecular Weight |
228.69 g/mol |
IUPAC Name |
6-chlorohex-2-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H9ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1,3,5-6H2;1H3,(H,2,3,4) |
InChI Key |
SWMUPULZNZEVJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(CC#CCO)CCl |
Origin of Product |
United States |
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